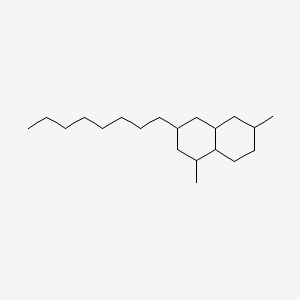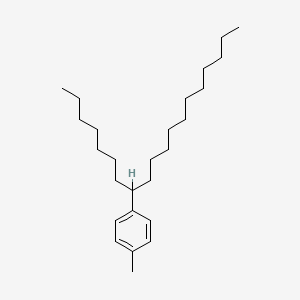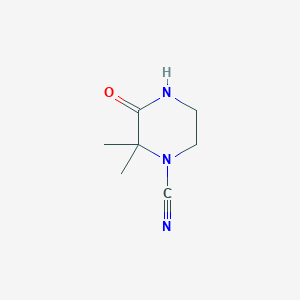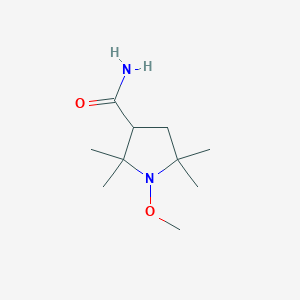
1-Methoxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- is a compound known for its unique structural properties and potential applications in various fields of science and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a carboxamide group along with methoxy and tetramethyl substitutions. This compound is of interest due to its stability and reactivity, making it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- typically involves the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide . The reaction conditions often include the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions . The process requires careful monitoring to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitroxide radicals, reduced pyrroline derivatives, and substituted pyrrolidinecarboxamides .
科学的研究の応用
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- has several scientific research applications:
作用機序
The mechanism of action of 3-pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the formation of stable nitroxide radicals, which can scavenge free radicals and protect cells from oxidative damage . The compound’s antiarrhythmic effects are believed to result from its interaction with ion channels in cardiac cells, stabilizing their electrical activity .
類似化合物との比較
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: A precursor in the synthesis of 3-pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl-.
2,2,6,6-Tetramethylpiperidine: Another nitrogen-containing heterocycle with similar structural features.
4-Hydroxy-TEMPO: A nitroxide radical with antioxidant properties.
Uniqueness
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- stands out due to its combination of stability, reactivity, and potential biological activities. Its unique structural features, such as the methoxy and tetramethyl substitutions, contribute to its distinct chemical behavior and applications.
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
1-methoxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H20N2O2/c1-9(2)6-7(8(11)13)10(3,4)12(9)14-5/h7H,6H2,1-5H3,(H2,11,13) |
InChIキー |
HWIKSUPWBSXAFG-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(N1OC)(C)C)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


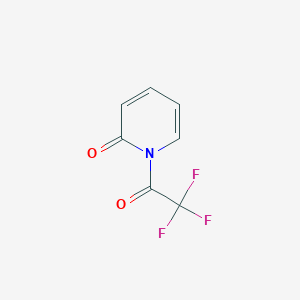
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13948758.png)
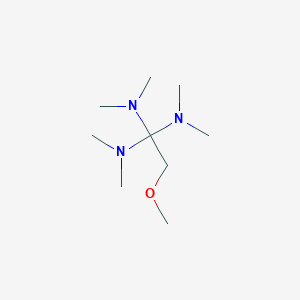
![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)
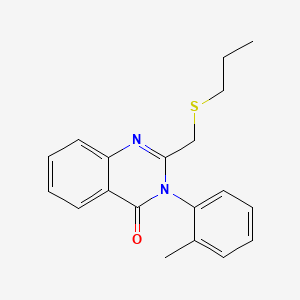
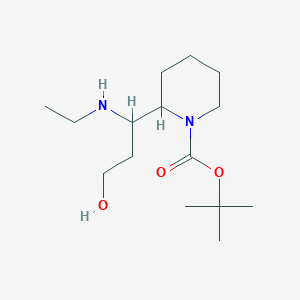

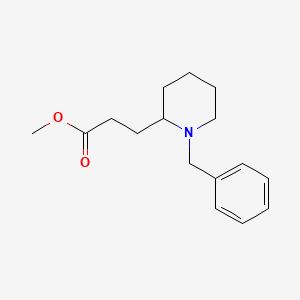
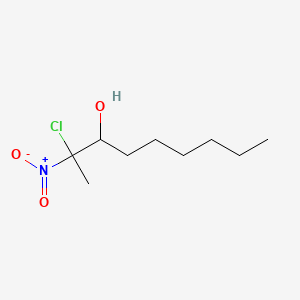
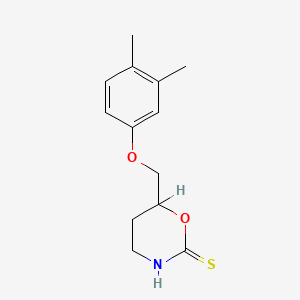
![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)
